1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
JWH-250 4-Hydroxypentyl is a urinary metabolite of JWH-250 which acts as cannabinoid receptor 2 agonist.
JWH 250 is a synthetic cannabinoid (CB) which potently activates both CB1 and CB2 receptors (Ki values of 11 and 33 nM, respectively). It has been identified in herbal blends. JWH 250 N-(4-hydroxypentyl) metabolite is expected to be a cytochrome P450 phase I metabolite of JWH 250, detectable both in serum and urine.
JWH 250 is a synthetic cannabinoid (CB) which potently activates both CB1 and CB2 receptors (Ki values of 11 and 33 nM, respectively). It has been identified in herbal blends. JWH 250 N-(4-hydroxypentyl) metabolite is expected to be a cytochrome P450 phase I metabolite of JWH 250, detectable both in serum and urine.
Brand Name:
Vulcanchem
CAS No.:
1427521-38-7
VCID:
VC0105802
InChI:
InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3
SMILES:
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O
Molecular Formula:
C22H25NO3
Molecular Weight:
351.4 g/mol
1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
CAS No.: 1427521-38-7
Cat. No.: VC0105802
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH-250 4-Hydroxypentyl is a urinary metabolite of JWH-250 which acts as cannabinoid receptor 2 agonist. JWH 250 is a synthetic cannabinoid (CB) which potently activates both CB1 and CB2 receptors (Ki values of 11 and 33 nM, respectively). It has been identified in herbal blends. JWH 250 N-(4-hydroxypentyl) metabolite is expected to be a cytochrome P450 phase I metabolite of JWH 250, detectable both in serum and urine. |
|---|---|
| CAS No. | 1427521-38-7 |
| Molecular Formula | C22H25NO3 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3 |
| Standard InChI Key | GMXLLEJMDHWZNM-UHFFFAOYSA-N |
| SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O |
| Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O |
| Appearance | Assay:≥98%A crystalline solid |
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